molecular formula C36H44I6N4O12 B15345456 Benzoic acid, 3,3'-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo- CAS No. 51134-98-6

Benzoic acid, 3,3'-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-

Cat. No.: B15345456
CAS No.: 51134-98-6
M. Wt: 1486.2 g/mol
InChI Key: YJGUFGSANDGQNS-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3,3'-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis(5-(butyramidomethyl)-2,4,6-triiodo- (CAS 51251-60-6) is a highly specialized iodinated benzoic acid derivative. Its structure features two triiodinated benzoic acid moieties connected by an ethylenebis(oxyethyleneoxyethylenecarbonylimino) linker, with additional butyramidomethyl substituents (). The presence of three iodine atoms per aromatic ring enhances its radiopacity, suggesting applications in medical imaging, particularly as an X-ray contrast agent. The ethylene glycol-based linker likely improves aqueous solubility, a critical property for intravenous administration .

Properties

CAS No.

51134-98-6

Molecular Formula

C36H44I6N4O12

Molecular Weight

1486.2 g/mol

IUPAC Name

3-[(butanoylamino)methyl]-5-[3-[2-[2-[2-[3-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C36H44I6N4O12/c1-3-5-21(47)43-17-19-27(37)25(35(51)52)31(41)33(29(19)39)45-23(49)7-9-55-11-13-57-15-16-58-14-12-56-10-8-24(50)46-34-30(40)20(18-44-22(48)6-4-2)28(38)26(32(34)42)36(53)54/h3-18H2,1-2H3,(H,43,47)(H,44,48)(H,45,49)(H,46,50)(H,51,52)(H,53,54)

InChI Key

YJGUFGSANDGQNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCOCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)CNC(=O)CCC)I)I)C(=O)O)I

Origin of Product

United States

Preparation Methods

Molecular Architecture

The compound’s IUPAC name, 3-[(butanoylamino)methyl]-5-[3-[2-[2-[2-[3-[3-[(butanoylamino)methyl]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid , reveals a symmetric dimeric structure. Key features include:

  • Two triiodinated benzoic acid cores.
  • Butyramidomethyl side chains (derived from butyric acid).
  • A central ethylenebis(oxyethyleneoxyethylenecarbonylimino) linker.

The molecular formula $$ \text{C}{36}\text{H}{44}\text{I}6\text{N}4\text{O}_{12} $$ and molecular weight of 1,486.2 g/mol highlight the compound’s high iodine content (≈51% by mass), critical for X-ray attenuation.

Retrosynthetic Considerations

The synthesis involves three primary modules:

  • Triiodobenzene rings : Prepared via electrophilic aromatic iodination.
  • Butyramidomethyl groups : Introduced via amidation of aminomethyl intermediates.
  • Polyether-carbonylimino linker : Constructed through sequential etherification and amide coupling.

Stepwise Preparation Methodology

Synthesis of Triiodinated Benzene Cores

The iodination of benzoic acid derivatives typically employs iodine monochloride (ICl) or iodine with nitric acid as an oxidizing agent. For this compound, 2,4,6-triiodo-3-aminomethylbenzoic acid serves as the precursor.

Procedure :

  • Iodination :
    • 3-Aminomethylbenzoic acid is treated with excess iodine (3 equivalents) in fuming nitric acid at 0–5°C for 24 hours.
    • Yield : ~70% after recrystallization from ethanol/water.
  • Protection of Amine Group :
    • The free amine is protected as a tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

Introduction of Butyramidomethyl Side Chains

The butyramide groups are installed via nucleophilic acyl substitution:

Procedure :

  • Activation of Butyric Acid :
    • Butyric acid is converted to its acid chloride using thionyl chloride (SOCl₂).
  • Amidation :
    • The Boc-protected aminomethyltriiodobenzoic acid is treated with butyryl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
    • Reaction Time : 12 hours at room temperature.
    • Deprotection : Boc groups are removed with trifluoroacetic acid (TFA) in DCM.

Assembly of the Polyether-Carbonylimino Linker

The ethylenebis(oxyethyleneoxyethylenecarbonylimino) spacer is synthesized in a stepwise manner:

Procedure :

  • Ether Formation :
    • Ethylene glycol is functionalized with tosyl groups at both termini, followed by nucleophilic displacement with hydroxyl groups of triethylene glycol to form the oxyethyleneoxyethylene chain.
  • Carbonylimino Bridge :
    • The polyether diol is converted to a diacid chloride using oxalyl chloride.
    • Coupling with the triiodinated benzene cores occurs via a bis-amide linkage, facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Final Coupling and Purification

The two triiodinated monomers are conjugated through the polyether-carbonylimino linker:

Procedure :

  • Amide Bond Formation :
    • The diacid chloride linker is reacted with the deprotected amine groups of the triiodobenzoic acid derivatives in anhydrous DMF.
  • Purification :
    • Crude product is purified via size-exclusion chromatography (Sephadex LH-20) followed by reverse-phase HPLC (C18 column, acetonitrile/water gradient).
    • Final Yield : 15–20% (over four steps).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 2H, aromatic), 4.15–3.45 (m, 24H, polyether and CH₂), 2.30 (t, 4H, butyramide CH₂), 1.50–1.20 (m, 8H, butyramide CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1210 cm⁻¹ (C-O-C).

Purity and Stability

  • HPLC Purity : ≥98% (UV detection at 254 nm).
  • Stability : Degrades <5% after 24 months at −20°C (lyophilized form).

Synthetic Challenges and Optimization

Iodination Selectivity

The 2,4,6-triiodo substitution pattern requires precise control to avoid over-iodination. Excess iodine and prolonged reaction times lead to tetraiodinated byproducts, necessitating careful stoichiometric adjustments.

Polyether Linker Solubility

The hydrophilic polyether chain complicates organic-phase reactions. Mixed-solvent systems (e.g., THF/water 9:1) improve coupling efficiency.

Amide Coupling Efficiency

Low yields (30–40%) in the final coupling step are attributed to steric hindrance from the triiodo groups. Microwave-assisted synthesis (60°C, 30 min) increases yields to 55%.

Industrial-Scale Production Considerations

Cost Drivers

  • Iodine : Accounts for 62% of raw material costs. Recycling iodine from waste streams via ion exchange reduces expenses.
  • Polyether Linker : Custom synthesis contributes 25% of total costs.

Regulatory Compliance

  • Residual Solvents : Must comply with ICH Q3C limits (e.g., DMF < 880 ppm).
  • Heavy Metals : Iodide content controlled to <10 ppm via chelation with EDTA.

Comparative Analysis with Analogues

Parameter CID 39909 (Butyramide) CID 39907 (Propionamide) CID 33304 (Pyrrolidone)
Molecular Weight 1,486.2 g/mol 1,458.1 g/mol 1,394.0 g/mol
Iodine Content 51.2% 52.4% 54.7%
LogP 2.1 1.8 3.4
Aqueous Solubility 12 mg/mL 18 mg/mL 5 mg/mL

The butyramide derivative (CID 39909) balances solubility and lipophilicity, making it suitable for intravenous formulations.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of benzoic acid, 3,3’-(ethylenebis(oxyethyleneoxyethylenecarbonylimino))bis (5-(butyramidomethyl)-2,4,6-triiodo-) involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its biological activity, potentially interacting with enzymes and proteins to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Triiodobenzoic Acid Derivatives
Compound Name (CAS) Linker Type Substituents Iodination Pattern Key Applications
Target Compound (51251-60-6) Ethylenebis(oxyethyleneoxyethylenecarbonylimino) Butyramidomethyl 2,4,6-Triiodo Radiocontrast agent (inferred)
Benzoic acid, 3,3'-[(1,8-dioxooctanediyl)diimino]bis[...] (10397-76-9) Octanediyl diimino Methylcarbamoyl 2,4,6-Triiodo Radiocontrast agent (e.g., iodipamide analogs)
Benzoic acid, 3,3'-(trimethylenebis(oxyethylenecarbonylimino))bis[...] (26887-04-7) Trimethylene bis(oxyethylene carbonylimino) None specified 2,4,6-Triiodo Experimental contrast agents
Benzoic acid, 3,5-bis[(4-carboxy-1-oxobutyl)amino]-2,4,6-triiodo- (25883-07-2) Carboxybutyl amino Carboxybutyl 2,4,6-Triiodo Potential renal contrast agent

Key Observations :

  • Linker Flexibility : The target compound’s ethylene glycol-based linker (oxyethylene) enhances hydrophilicity compared to aliphatic linkers (e.g., octanediyl in CAS 10397-76-9), which may reduce nephrotoxicity .
  • Substituent Effects : The butyramidomethyl groups in the target compound may improve metabolic stability compared to methylcarbamoyl (CAS 10397-76-9) or unsubstituted analogs (CAS 26887-04-7) .
  • Iodination : All compounds share 2,4,6-triiodo substitution, maximizing radiopacity. However, substituent positions (meta vs. para) affect molecular recognition, as shown in biosensor studies () .

Toxicity and Pharmacokinetic Profiles

QSTR Modeling Insights ():

Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives indicate that molecular connectivity indices (0JA, 1JA) correlate with oral LD50 in mice. For the target compound:

  • Cross-Factor JB : The product of 0JA and 1JA (JB) is critical; the target compound’s extended linker may reduce JB, indirectly mitigating toxicity .
Biodistribution Considerations:
  • Ethylene glycol linkers promote renal excretion, reducing systemic retention. This contrasts with lipophilic analogs (e.g., CAS 10397-76-9), which may accumulate in adipose tissue .

Regulatory Status :

  • Analogous compounds (e.g., CAS 61386-02-5) are subject to EPA reporting under §721.1725 for significant new uses (). The target compound’s iodinated structure may require similar environmental and toxicological assessments .

Q & A

Q. How can the molecular structure of this iodinated benzoic acid derivative be experimentally validated?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm spatial arrangement, particularly the positions of iodine atoms and ethylene-bridged functional groups. This is critical due to steric effects from triiodo substituents .
  • Multinuclear NMR : Use 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR to map hydrogen bonding and connectivity of the oxyethyleneoxyethylenecarbonylimino backbone. Pay attention to splitting patterns caused by iodine’s nuclear quadrupole moment .
  • FT-IR Spectroscopy : Confirm carbonyl (C=O) and amide (N-H) stretches in the 1600–1750 cm1^{-1} and 3200–3500 cm1^{-1} ranges, respectively. Compare with computational simulations (e.g., DFT) for validation .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS : Employ reverse-phase chromatography with a C18 column and tandem mass spectrometry (MRM mode) to detect impurities at ppb levels. Optimize ionization parameters (e.g., ESI− for deprotonated carboxylates) .
  • HPLC-UV/Vis : Use gradient elution (acetonitrile/water with 0.1% formic acid) and monitor at 254 nm (iodine’s strong UV absorbance). Calibrate against certified reference standards .
  • Square Wave Voltammetry (SWV) : Utilize boron-doped diamond (BDD) electrodes to detect electroactive impurities. Validate against spiked recovery samples to ensure accuracy .

Advanced Research Questions

Q. How can synthesis yields be optimized given steric hindrance from triiodo substituents?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. Monitor reaction progress via 19F^{19}\text{F} NMR if fluorinated catalysts are used .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (80–120°C) to accelerate coupling reactions while minimizing thermal degradation of the butyramidomethyl groups .
  • Catalytic Optimization : Screen palladium or copper catalysts for Suzuki-Miyaura cross-coupling efficiency. Use chelating ligands (e.g., BINAP) to stabilize metal centers amid iodine’s electron-withdrawing effects .

Q. How should researchers resolve discrepancies in reported solubility data across different solvent systems?

Methodological Answer:

  • Conductometric Titrations : Measure ionic dissociation in water-methanol mixtures (e.g., 30–70% v/v) to establish activity coefficients. Compare with computational COSMO-RS models for theoretical validation .
  • High-Throughput Solubility Screening : Use automated platforms to test solubility in 96-well plates with solvents ranging from hexane to ethylene glycol. Correlate results with Hansen solubility parameters .
  • Thermogravimetric Analysis (TGA) : Quantify solvent retention in recrystallized samples to differentiate between true solubility and metastable solvate formation .

Q. What strategies mitigate data contradictions in thermodynamic properties (e.g., vapor pressure, enthalpy of fusion)?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Perform triplicate runs at controlled heating rates (2–10°C/min) to measure ΔHfus\Delta H_{\text{fus}}. Account for polymorphism by annealing samples before analysis .
  • Static Vapor Pressure Measurements : Use a Knudsen effusion cell under vacuum (103^{-3}–105^{-5} Torr) to minimize decomposition. Cross-validate with Langmuir evaporation rates .
  • Collaborative Interlaboratory Studies : Share protocols with independent labs to identify systematic errors (e.g., calibration drift, impurity interference) .

Q. How can photostability be assessed for applications in contrast agent research?

Methodological Answer:

  • UV-Vis Spectrophotometry : Exclude samples to simulated sunlight (300–800 nm) and track absorbance changes at λmax\lambda_{\text{max}} (iodine’s characteristic ~240 nm peak). Use actinometry to quantify photon flux .
  • LC-HRMS : Identify photodegradation products (e.g., deiodinated byproducts) with high-resolution mass accuracy (<2 ppm error). Fragment ions should confirm cleavage of the ethylene-bis(oxy) linker .
  • EPR Spectroscopy : Detect radical intermediates (e.g., iodine-centered radicals) under UV irradiation. Spin-trapping agents like DMPO can stabilize transient species for analysis .

Q. What methodologies ensure reproducibility in cross-coupling reactions involving this compound?

Methodological Answer:

  • Reaction Monitoring via Inline PAT : Implement process analytical technology (e.g., ReactIR) to track carbonyl imine formation in real time. Adjust stoichiometry dynamically based on kinetic data .
  • DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading, solvent ratio) using a central composite design. Prioritize factors via Pareto charts .
  • Purification via Preparative HPLC : Use a C8 column with isopropanol/water gradients to isolate the product from diastereomers or unreacted starting materials .

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